2-Chloro-6,7-dimethyl-5,8-dinitronaphthalen-1-amine
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Overview
Description
2-Chloro-6,7-dimethyl-5,8-dinitronaphthalen-1-amine is an organic compound with a complex aromatic structure. It features a naphthalene core substituted with chlorine, methyl, and nitro groups, making it a compound of interest in various chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6,7-dimethyl-5,8-dinitronaphthalen-1-amine typically involves multi-step organic reactions. One common method starts with the nitration of 2-chloro-6,7-dimethylnaphthalene to introduce nitro groups at the 5 and 8 positions. This is followed by amination to replace a hydrogen atom with an amino group at the 1 position. The reaction conditions often require strong acids like sulfuric acid for nitration and ammonia or amines for the amination step.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6,7-dimethyl-5,8-dinitronaphthalen-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to break down the aromatic ring.
Reduction: Reduction reactions can convert nitro groups to amino groups, altering the compound’s properties.
Substitution: Halogen and nitro groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Reagents such as sodium hydroxide for nucleophilic substitution or Lewis acids for electrophilic substitution are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of nitro groups typically yields amino derivatives, while oxidation can produce quinones or other oxygenated compounds.
Scientific Research Applications
2-Chloro-6,7-dimethyl-5,8-dinitronaphthalen-1-amine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological effects.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-6,7-dimethyl-5,8-dinitronaphthalen-1-amine involves its interaction with molecular targets such as enzymes or receptors. The nitro groups can undergo redox reactions, generating reactive intermediates that can interact with biological molecules. The chlorine and methyl groups influence the compound’s lipophilicity and binding affinity to targets, affecting its overall activity.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5,8-dinitronaphthalene: Lacks the methyl groups, resulting in different chemical and biological properties.
6,7-Dimethyl-5,8-dinitronaphthalen-1-amine: Lacks the chlorine atom, affecting its reactivity and applications.
2-Chloro-6,7-dimethylnaphthalene: Lacks the nitro groups, making it less reactive in certain chemical reactions.
Uniqueness
2-Chloro-6,7-dimethyl-5,8-dinitronaphthalen-1-amine is unique due to its specific combination of substituents, which confer distinct chemical reactivity and potential biological activity. The presence of both electron-withdrawing (nitro) and electron-donating (methyl) groups, along with the chlorine atom, makes it a versatile compound for various applications.
Properties
CAS No. |
61735-71-5 |
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Molecular Formula |
C12H10ClN3O4 |
Molecular Weight |
295.68 g/mol |
IUPAC Name |
2-chloro-6,7-dimethyl-5,8-dinitronaphthalen-1-amine |
InChI |
InChI=1S/C12H10ClN3O4/c1-5-6(2)12(16(19)20)9-7(11(5)15(17)18)3-4-8(13)10(9)14/h3-4H,14H2,1-2H3 |
InChI Key |
RPKJOXXTDGBWTG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C2C(=C1[N+](=O)[O-])C=CC(=C2N)Cl)[N+](=O)[O-])C |
Origin of Product |
United States |
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